Ryanodyl 3-(pyridine-3-carboxylate)
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Overview
Description
Ryanodyl-3-pyridine-3-carboxylate, commonly referred to as Ryanodyl-3-pdc, is a chemical compound known for its interaction with ryanodine receptors. These receptors play a crucial role in calcium ion regulation within cells, making Ryanodyl-3-pyridine-3-carboxylate significant in various biological and chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ryanodyl-3-pyridine-3-carboxylate typically involves the esterification of ryanodine with pyridine-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of Ryanodyl-3-pyridine-3-carboxylate involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: Ryanodyl-3-pyridine-3-carboxylate can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ryanodyl-3-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Plays a role in studying calcium ion regulation and signaling pathways in cells.
Medicine: Investigated for its potential therapeutic effects on diseases related to calcium ion dysregulation.
Industry: Utilized in the development of pesticides and insecticides targeting ryanodine receptors in pests.
Mechanism of Action
Ryanodyl-3-pyridine-3-carboxylate exerts its effects by binding to ryanodine receptors, which are calcium ion channels located on the endoplasmic and sarcoplasmic reticulum of cells. This binding alters the conformation of the receptor, leading to the release of calcium ions into the cytoplasm. The increased calcium ion concentration triggers various cellular processes, including muscle contraction and signal transduction pathways.
Comparison with Similar Compounds
Ryanodine: The parent compound of Ryanodyl-3-pyridine-3-carboxylate, known for its potent effects on ryanodine receptors.
Flubendiamide: A phthalic acid diamide that targets ryanodine receptors in insects, used as an insecticide.
Dantrolene: A muscle relaxant that also interacts with ryanodine receptors to inhibit calcium ion release.
Uniqueness: Ryanodyl-3-pyridine-3-carboxylate is unique due to its specific ester linkage with pyridine-3-carboxylic acid, which imparts distinct chemical properties and reactivity compared to other ryanodine derivatives. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and significance.
Properties
Molecular Formula |
C26H35NO9 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16?,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |
InChI Key |
BLVJZMYEPDTENS-CWROLJMXSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
Origin of Product |
United States |
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